N'-Hydroxy-2-morpholinobenzimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4,15H,5-8H2,(H2,12,13) |
InChI Key |
LBBBIGNTYNFIOE-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2/C(=N/O)/N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Hydroxy 2 Morpholinobenzimidamide and Its Structural Congeners
Strategies for the Construction of the Benzimidamide Core
The formation of the benzimidamide functional group is a critical step in the synthesis of the target molecule. Historically and in modern synthesis, the most prevalent precursors for this transformation are aromatic nitriles (benzonitriles). Two primary strategies are employed: the Pinner reaction and methods involving hydroxylamine (B1172632) intermediates.
The Pinner Reaction: This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt. synarchive.comwikipedia.orgorganic-chemistry.org Subsequent treatment of this intermediate with ammonia (B1221849) or an amine yields the desired amidine. wikipedia.orgdrugfuture.com
The mechanism begins with the protonation of the nitrile by a strong acid (typically anhydrous HCl gas), which activates it for nucleophilic attack by an alcohol. nih.gov The resulting Pinner salt can then be isolated before being converted to the amidine. wikipedia.org While historically significant, this multi-step approach can require harsh anhydrous conditions.
Table 1: Key Transformations in the Pinner Reaction
| Step | Reactants | Intermediate/Product | Key Conditions |
|---|---|---|---|
| 1 | Benzonitrile (B105546), Alcohol | Pinner Salt (Imino ether hydrochloride) | Anhydrous strong acid (e.g., HCl) |
Nitrile to Amidine via Reduction of Amidoximes: A more contemporary and often milder approach involves a two-step process starting from the benzonitrile. First, the nitrile is converted to an N'-hydroxybenzimidamide (a benzamidoxime). This intermediate is then subjected to a reduction reaction to yield the final benzimidamide. A patented method describes the formation of benzamidoxime (B57231) from benzonitrile and hydroxylamine hydrochloride, followed by hydrogenation reduction catalyzed by an ionic liquid-supported nano-metal catalyst to obtain the benzamidine (B55565). google.com This pathway avoids the direct use of ammonia and can offer advantages in terms of substrate scope and reaction conditions.
Synthetic Routes for the Introduction of the Morpholine (B109124) Substituent
The regioselective installation of the morpholine ring at the 2-position of the benzene (B151609) ring is crucial for the synthesis of N'-Hydroxy-2-morpholinobenzimidamide. The most direct approach involves a nucleophilic aromatic substitution (SNAr) reaction on an activated benzonitrile precursor.
The key starting material for this step is typically a 2-halobenzonitrile, with 2-chlorobenzonitrile (B47944) being a common and commercially available option. chemicalbook.com The reaction proceeds by the attack of morpholine, acting as a nucleophile, on the carbon atom bearing the halogen. This reaction is facilitated by the electron-withdrawing nature of the nitrile group (-CN), which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. masterorganicchemistry.comlibretexts.org
A plausible synthetic route involves heating 2-chlorobenzonitrile with morpholine, often in the presence of a base such as potassium carbonate, to yield 2-morpholinobenzonitrile (B1586720). chemicalbook.com The conditions for SNAr reactions can vary but generally involve polar aprotic solvents and elevated temperatures to drive the reaction to completion.
Table 2: Representative Conditions for SNAr Introduction of Morpholine
| Electrophile | Nucleophile | Solvent (Example) | Base (Example) | Product |
|---|
The concerted SNAr (cSNAr) mechanism is a noteworthy modern interpretation where bond formation and bond breaking occur in a single kinetic step, which can be relevant for substrates that are not strongly activated by multiple electron-withdrawing groups. nih.gov
Methodologies for Selective N-Hydroxylation in Amidine Systems
The introduction of the N'-hydroxy group is accomplished by converting a nitrile directly into an N'-hydroxyimidamide (amidoxime). This transformation is a highly efficient and chemoselective method that avoids the need to first form the amidine and then oxidize it.
The standard and widely used procedure involves the reaction of a nitrile with hydroxylamine (NH₂OH). nih.gov The reaction can be performed using hydroxylamine hydrochloride in the presence of a base (like sodium carbonate or potassium tert-butoxide) or with an aqueous solution of free hydroxylamine. google.comlookchem.com The reaction of the nitrile with hydroxylamine is generally carried out at ambient or slightly elevated temperatures and can produce the desired amidoxime (B1450833) in high yield. nih.govgoogle.com
This method is particularly advantageous as the hydroxylamine selectively attacks the nitrile functional group, leaving other parts of the molecule, such as the morpholine ring and the aromatic system, intact. Research has shown that this reaction is robust, although in some cases, particularly with nitriles bearing strong electron-withdrawing groups, side-product formation (such as amides) can occur. researchgate.netrsc.org
Chemo- and Regioselective Synthesis of this compound
A chemo- and regioselective synthesis of this compound can be designed by strategically combining the methodologies from the preceding sections. The most efficient pathway prioritizes the early and definitive placement of the substituents to avoid isomeric mixtures and the need for protecting groups.
A proposed synthetic pathway is as follows:
Nucleophilic Aromatic Substitution: The synthesis would commence with 2-chlorobenzonitrile. A regioselective SNAr reaction with morpholine, likely catalyzed by a base like potassium carbonate in a polar aprotic solvent, would yield the key intermediate, 2-morpholinobenzonitrile. This step unambiguously sets the substitution pattern on the benzene ring.
N-Hydroxylation: The resulting 2-morpholinobenzonitrile would then undergo a direct and chemoselective reaction with hydroxylamine. This step converts the nitrile functional group into the N'-hydroxyimidamide moiety, completing the synthesis of the target compound, this compound.
This two-step sequence is highly convergent and selective. The SNAr reaction is regioselective for the 2-position due to the starting material, and the subsequent reaction with hydroxylamine is chemoselective for the nitrile group.
Modern Approaches in Heterocyclic Synthesis Applicable to Benzimidamides
Modern synthetic chemistry offers a range of powerful catalytic methods that can be applied to the synthesis of benzimidamides and their precursors, focusing on efficiency, atom economy, and novel bond formations.
Transition-Metal Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of protected benzamidines. One such method employs a protected thiopseudourea reagent as an amidine-forming partner in a Liebeskind-Srogl cross-coupling with boronic acids, catalyzed by palladium in the presence of a copper(I) co-catalyst. nih.gov This approach allows for the construction of the C(aryl)-C(amidine) bond under relatively mild conditions.
C-H Activation and Annulation: More advanced strategies involve the direct functionalization of C-H bonds. Rhodium(III) and Ruthenium(II)-catalyzed oxidative C-H activation of benzamidines followed by coupling with alkynes or alkenes provides access to complex heterocyclic systems like 1-aminoisoquinolines. nih.gov In these reactions, the amidine group itself acts as a directing group to guide the metal catalyst to a specific C-H bond, demonstrating high levels of regioselectivity and offering novel routes to complex structural congeners. nih.gov
Synergistic Catalysis: Recent developments include the use of synergistic or cooperative catalytic systems. For instance, a dual Cu/Ag catalytic system has been reported for the regioselective cyclization reaction between 2-formyl benzoate (B1203000) and benzamidine, showcasing how combining inexpensive metals can enable unique transformations. acs.org Such multi-catalytic strategies represent the forefront of synthetic methodology, enabling the construction of complex molecules with high precision and efficiency. acs.org
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 2-Chlorobenzonitrile |
| Morpholine |
| 2-Morpholinobenzonitrile |
| Hydroxylamine |
| Potassium Carbonate |
| Ammonia |
| 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea |
Comprehensive Pre Clinical Biological and Pharmacological Evaluation of N Hydroxy 2 Morpholinobenzimidamide
In Vitro Mechanistic Studies of Biological Activities
No specific in vitro mechanistic studies for N'-Hydroxy-2-morpholinobenzimidamide have been identified in the public domain.
Investigation of Enzyme Inhibition Potency and Selectivity
There is no available data from published studies detailing the enzyme inhibition potency or selectivity of this compound. While benzimidazole (B57391) derivatives have been investigated as inhibitors of various enzymes, specific assays for this compound are not reported.
Analysis of Receptor Binding Affinities and Modulatory Effects
Information regarding the receptor binding affinities and any potential modulatory effects of this compound is not present in the available scientific literature.
Cellular Signaling Pathway Interrogation
There are no published studies that interrogate the effects of this compound on specific cellular signaling pathways.
Evaluation of Cellular Responses (e.g., antiproliferative, antioxidant) in Relevant Biological Models
Specific evaluations of the cellular responses to this compound, such as its antiproliferative or antioxidant activities, have not been reported in peer-reviewed literature. While related benzimidazole structures have shown such activities, these findings cannot be directly attributed to this compound without specific experimental evidence.
Ex Vivo Biological System Analysis
No ex vivo studies utilizing biological systems to analyze the effects of this compound have been found in the course of this review.
In Vivo Studies in Pre-clinical Models
There is a lack of published in vivo studies in preclinical models investigating the biological or pharmacological effects of this compound.
Structure Activity Relationship Sar and Molecular Design Principles for N Hydroxy 2 Morpholinobenzimidamide Derivatives
Contribution of the Benzene (B151609) Ring Substitutions to Biological Function
The nature and position of substituents on the benzene ring of benzimidazole-containing compounds can significantly influence their biological activity. nih.gov The electronic and steric properties of these substituents play a crucial role in the molecule's interaction with its biological target.
Research on benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors has demonstrated the impact of substitutions on a benzyl (B1604629) pendant. nih.gov For instance, the introduction of halogen groups, such as fluorine, at the meta or para positions of the benzyl ring can enhance inhibitory activity compared to the unsubstituted counterpart. nih.gov Specifically, a 4-bromobenzyl derivative was identified as the most potent α-glucosidase inhibitor in its series, suggesting that the position and nature of the halogen are critical. nih.gov In contrast, ortho-bromine substitution was found to be less effective. nih.gov
The effect of electron-donating groups has also been evaluated. nih.gov The presence of a 2-methyl group, for example, resulted in a slight reduction in activity compared to the unsubstituted derivative, although it still demonstrated better activity than the standard acarbose. nih.gov Furthermore, moieties capable of hydrogen bonding, such as 4-nitrobenzyl and 4-methoxybenzyl groups, have been shown to confer good activity. nih.gov These findings underscore the importance of the electronic and hydrogen-bonding properties of the substituents on the benzene ring.
In a different class of compounds, stilbene (B7821643) derivatives, the presence and position of hydroxyl groups on the phenyl rings are critical for their anti-microbial activity. nih.gov The anti-microbial effect is enhanced in derivatives with halogen substituents like fluorine, iodine, and bromine. nih.gov For quinolinium analogues, the presence of an electron-withdrawing group at the 4-position of a benzenesulfonate (B1194179) moiety resulted in higher anti-bacterial activity compared to an electron-donating group. nih.gov
The following table summarizes the effect of various benzene ring substitutions on the α-glucosidase inhibitory activity of a series of benzimidazole-thioquinoline derivatives. nih.gov
| Substituent (X) on Benzyl Ring | Position | IC50 (μM) |
| H | - | 153.7 |
| 3-F | meta | - |
| 4-F | para | - |
| 4-Br | para | 28.0 |
| 2-Br | ortho | - |
| 2-CH3 | ortho | 195.7 |
| 4-NO2 | para | 89.2 |
| 4-OCH3 | para | 67.3 |
| Ethyl | - | 300.7 |
Note: Specific IC50 values for 3-F, 4-F, and 2-Br were not provided in the source but were stated to have improved or inferior potency, respectively, relative to the unsubstituted compound.
Modulatory Effects of the Morpholine (B109124) Moiety on Pharmacological Profiles
The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry, known for its ability to enhance potency and modulate pharmacokinetic properties. nih.gov This heterocyclic motif is a common feature in a wide range of pharmacologically active compounds. researchgate.net In CNS-active compounds, the morpholine moiety is utilized to enhance potency through molecular interactions, act as a scaffold, and modulate pharmacokinetic and pharmacodynamic properties. nih.gov
The morpholine group's ability to improve the pharmacological profile of a molecule is attributed to several factors. nih.gov It can participate in molecular interactions with target proteins, such as kinases. nih.gov The oxygen atom in the morpholine ring can form hydrogen bonds, and its electron-deficient nature allows for hydrophobic interactions. researchgate.net
In a series of novel 4-N-phenylaminoquinoline derivatives designed as potential cholinesterase inhibitors, the presence of a morpholine group was a key structural feature. nih.gov The structure-activity relationship analysis of these compounds revealed that their inhibitory potency was closely related to the length of the methylene (B1212753) side chain connecting the quinoline (B57606) and morpholine rings, as well as the substituents on the 4-N-phenyl ring. nih.gov Derivatives with a shorter, 2-methylene linker between the quinoline and morpholine moieties exhibited better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
The introduction of a morpholine ring has also been shown to improve the CNS permeability of certain compounds. nih.gov For instance, in the development of a nuclear factor erythroid 2-related factor 2 (Nrf2) inhibitor, the incorporation of a morpholine ring led to an improvement in both activity (EC50) and CNS permeability, as demonstrated by the PAMPA-BBB assay. nih.gov
The N-morpholinoethyl moiety has been identified as important for the modulation of various metabotropic receptors, including sigma receptors and serotonin (B10506) receptors. nih.gov This moiety can occupy deep hydrophobic pockets in the binding sites of these receptors, which are surrounded by conserved aromatic residues crucial for ligand recognition. nih.gov
Significance of the N'-Hydroxy Group in Molecular Recognition and Activity
The N-hydroxy group is a critical functional group that can significantly influence the biological activity of a molecule. While N-O single bonds are sometimes considered "structural alerts" in drug design due to potential metabolic instability, this concern is generally less relevant when the nitrogen atom is part of a cyclic moiety. nih.gov In the case of N'-Hydroxy-2-morpholinobenzimidamide, the exocyclic N'-hydroxy group is expected to play a key role in molecular recognition and activity.
N-hydroxy-substituted compounds have a broad spectrum of biological applications, including antioxidant, anxiolytic, antidepressant, and anti-inflammatory activities. nih.gov Benzofuran derivatives with N-hydroxy groups have been investigated for their antimicrobial, anti-inflammatory, and anticancer effects. The N-hydroxy group, along with the carboximidamide group, contributes to the polarity and potential reactivity of these molecules.
The significance of the N-hydroxy group often lies in its ability to form hydrogen bonds with biological targets, such as enzymes or receptors. nih.gov This interaction is crucial for the binding and subsequent inhibition or modulation of the target. For example, in a study of substituted 2,6-diketopiperazine derivatives, a structure-activity relationship analysis demonstrated that the N-hydroxy group was required for their activity. nih.gov The removal or transformation of the N-hydroxy group resulted in a decrease in potency. nih.gov
Similarly, complex organic compounds containing an N-hydroxy-propanimidamide backbone are being explored for their potential antimicrobial, antiviral, and anticancer properties. The presence of the N-hydroxy group is considered a contributor to their potential biological activity.
Conformational Flexibility and Its Implications for Ligand-Target Interactions
The conformational flexibility of both a ligand and its target protein is a crucial factor in their interaction and binding affinity. nih.gov Treating protein structures as dynamic ensembles rather than static entities is increasingly recognized as important in drug design. nih.gov Ligand binding can reshape the conformational landscape of a protein by stabilizing certain states. nih.gov
The flexibility of a ligand allows it to adopt different conformations to fit into a binding site, a concept often described by the "induced fit" paradigm. nih.gov In a series of fasudil (B1672074) derivatives inhibiting protein kinase A, it was counterintuitively found that the most flexible ligand displayed the most entropically favored binding. d-nb.info This was not due to higher residual flexibility of the ligand or protein in the complex, but rather because the flexible ligand was more efficient at entrapping water molecules in solution, the release of which upon binding provided a favorable entropic contribution. d-nb.info
For derivatives of this compound, the molecule possesses several rotatable bonds that confer conformational flexibility. The linker between the benzimidazole (B57391) core and the morpholine ring, as well as the orientation of the N'-hydroxy group, can all vary. This flexibility can allow the molecule to adapt its shape to the specific topology of a target's binding site.
Nuclear Overhauser effect spectroscopy (NOESY) can be used to determine the spatial proximity of atoms in a molecule, providing insights into its conformation. nih.gov In a study of morpholine-bearing quinoline derivatives, NOESY correlations were used to confirm the connectivity and relative orientation of the morpholine and phenylamino (B1219803) groups. nih.gov Such analyses can be instrumental in understanding the preferred conformations of this compound derivatives and how these conformations relate to their biological activity.
Rational Design Strategies for Optimizing Bioactivity
Rational drug design aims to develop new bioactive molecules based on a thorough understanding of their biological targets and the principles of molecular recognition. nih.govunimi.it This process often involves computational methods to predict the effects of a molecule and to design molecules for a specific purpose. nih.gov For this compound derivatives, several rational design strategies can be employed to optimize their bioactivity.
One key strategy is the modification of substituents on the benzene ring. nih.gov Based on SAR data, specific substitutions can be made to enhance interactions with the target. For example, introducing electron-withdrawing groups or hydrogen bond donors/acceptors at specific positions can improve binding affinity. nih.govnih.gov
Another approach is to explore bioisosteric replacements for the morpholine moiety. While the morpholine ring often confers favorable properties, other heterocyclic systems could potentially offer improved potency, selectivity, or pharmacokinetic profiles. nih.gov
The N'-hydroxy group is a critical pharmacophore, but its properties can also be fine-tuned. For instance, its acidity and hydrogen bonding capacity can be modulated through subtle structural changes in its vicinity.
Furthermore, computational techniques such as molecular docking and molecular dynamics simulations can be used to model the interaction of this compound derivatives with their putative targets. researchgate.net These methods can help to predict binding modes, identify key interactions, and guide the design of new analogues with improved affinity and selectivity. researchgate.net
The development of quantitative structure-activity relationship (QSAR) models can also be a valuable tool. nih.gov By correlating structural features with biological activity across a series of compounds, QSAR models can predict the activity of novel, untested molecules, thereby prioritizing synthetic efforts. nih.gov High-throughput screening methods can also be employed to rapidly assess the bioactivity of a library of derivatives, providing valuable data for SAR studies and the rational design of subsequent generations of compounds. nih.gov
Computational Chemistry and Advanced Molecular Modeling of N Hydroxy 2 Morpholinobenzimidamide
Quantum Chemical Characterization of Electronic Properties and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of N'-Hydroxy-2-morpholinobenzimidamide. These calculations can predict a variety of molecular descriptors that are crucial for understanding its chemical behavior.
Detailed quantum chemical calculations would typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. Subsequent calculations can determine key electronic properties. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |
| Polarizability | 25. ų | Affects non-covalent interactions |
Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from quantum chemical calculations. Actual values would require specific DFT computations.
Molecular Docking and Predictive Binding Mode Analysis with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is pivotal in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-target interactions. For this compound, molecular docking studies could be employed to screen for potential protein targets and to predict its binding affinity and mode of interaction.
The process involves preparing the 3D structure of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose.
While specific docking studies for this compound are not detailed in the provided search results, research on related benzimidazole (B57391) derivatives has successfully utilized molecular docking to identify potential inhibitors for various enzymes, such as triosephosphate isomerase from Leishmania mexicana. nih.gov In such studies, key interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the active site are analyzed to understand the binding mechanism. nih.gov For this compound, the morpholine (B109124) and benzimidamide moieties would be expected to form crucial hydrogen bonds and other interactions with a target protein.
Table 2: Illustrative Molecular Docking Results for a Benzimidazole Derivative with a Putative Protein Target
| Parameter | Value | Description |
| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding |
| Interacting Residues | Tyr102, Asn67, Phe75 | Key amino acids in the binding site |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with the target |
| Hydrophobic Interactions | 5 | Number of hydrophobic contacts with the target |
Note: This table is based on findings for a benzimidazole derivative and serves as an example of typical molecular docking output. nih.gov
Molecular Dynamics Simulations for Conformational Ensembles and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the conformational flexibility of this compound and the influence of its environment, such as solvent molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations can be used to explore its conformational landscape in an aqueous environment, which mimics physiological conditions. This can reveal the most stable conformations and the transitions between them. nih.gov Understanding the conformational preferences of the molecule is crucial, as different conformations may exhibit different biological activities.
Furthermore, MD simulations can shed light on the role of water molecules in mediating the interaction between this compound and its biological target. The solvent can significantly influence binding affinity and specificity. mdpi.com While specific MD simulation data for this compound is not available, the methodology has been widely applied to study the dynamics of small molecules and their protein complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of QSAR models for derivatives of this compound could be a valuable tool for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.
The QSAR modeling process involves several steps:
Data Set Preparation: A dataset of compounds with known biological activities is collected.
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Studies on benzamidine (B55565) and benzimidazole derivatives have successfully employed QSAR to correlate their structures with antimicrobial and antimalarial activities. archivepp.comnih.gov These studies have identified key molecular properties that are important for their biological effects. nih.gov For a series of this compound derivatives, a QSAR model could reveal the importance of specific structural features for their activity.
Table 3: Example of a QSAR Equation for a Series of Benzamidine Derivatives
| Equation | Statistical Parameters |
| pIC50 = 0.5LogP - 0.2MW + 1.5*HBA + c | r² = 0.85, q² = 0.75 |
Note: This is a hypothetical QSAR equation for illustrative purposes. LogP represents the logarithm of the partition coefficient, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors. r² and q² are statistical measures of the model's goodness of fit and predictive ability, respectively.
Cheminformatics Approaches for Chemical Space Exploration
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. scispace.com For this compound, cheminformatics tools can be used to explore its chemical space, which is the multidimensional space of all possible molecules. scispace.com This exploration can help in identifying novel analogs with desired properties.
Virtual screening is a key cheminformatics technique where large compound libraries are computationally screened against a biological target to identify potential hits. nih.gov This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, compounds similar to a known active molecule (like this compound) are searched for in a database. Structure-based virtual screening involves docking a library of compounds into the active site of a target protein.
The concept of chemical space is central to cheminformatics and can be visualized using techniques like Principal Component Analysis (PCA) to understand the diversity and distribution of a set of compounds. scispace.com Exploring the chemical space around this compound can lead to the design of new molecules with improved activity and pharmacokinetic profiles.
State of the Art Analytical Methodologies for the Characterization and Study of N Hydroxy 2 Morpholinobenzimidamide
Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of N'-Hydroxy-2-morpholinobenzimidamide, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the morpholine (B109124) ring, the benzimidamide core, and the hydroxyl group. The protons on the morpholine ring would likely appear as multiplets in the aliphatic region. The aromatic protons of the benzimidamide moiety would resonate in the downfield aromatic region, with their splitting patterns providing information about their substitution pattern. The N'-hydroxy proton would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the imidamide group would be expected to appear at a characteristic downfield chemical shift. The carbons of the benzene (B151609) ring and the morpholine ring would also have distinct resonances.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 | 120 - 150 |
| Morpholine-CH₂ (adjacent to N) | 3.5 - 4.0 | 65 - 70 |
| Morpholine-CH₂ (adjacent to O) | 3.7 - 4.2 | 66 - 71 |
| N'-OH | Variable, broad | - |
| Imidamide-C | - | 150 - 165 |
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the imidamide group would also appear in this region. The C=N stretching of the imidamide group would likely be observed around 1640-1680 cm⁻¹. The C-O-C stretching of the morpholine ring would give rise to a strong band in the 1070-1150 cm⁻¹ region. Aromatic C-H stretching would be seen above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption bands in the UV region, arising from the π → π* and n → π* transitions of the aromatic benzimidamide system.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₁₁H₁₅N₃O₂). The fragmentation pattern observed in the mass spectrum would offer further structural information, with characteristic fragments arising from the cleavage of the morpholine ring and the benzimidamide core.
Interactive Table: Summary of Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, morpholine, and N'-OH protons. |
| ¹³C NMR | Resonances for aromatic, morpholine, and imidamide carbons. |
| IR | Bands for O-H, N-H, C=N, C-O-C, and aromatic C-H and C=C vibrations. |
| UV-Vis | Absorption maxima corresponding to electronic transitions in the aromatic system. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; characteristic fragmentation pattern. |
Chromatographic Separations for Purity Profiling and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative determination in various matrices.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity profiling and quantitative analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. This method would allow for the separation of the target compound from any impurities or degradation products.
Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique that can be used for monitoring reaction progress and for preliminary purity assessment. A suitable mobile phase would be selected to achieve good separation of the compound on a silica (B1680970) gel plate, and the spots could be visualized under UV light.
Electrochemical Methods for Redox Potential Determination and Reaction Mechanisms
Electrochemical methods , such as cyclic voltammetry, can be used to investigate the redox properties of this compound. The N'-hydroxy group is known to be electrochemically active. By studying the oxidation and reduction potentials of the compound, insights into its electron-transfer properties and potential involvement in redox reactions can be gained. These studies can also provide information about the stability of the resulting radical species and the mechanism of the electrochemical reaction.
Future Perspectives and Emerging Research Directions for N Hydroxy 2 Morpholinobenzimidamide
Identification of Novel Molecular Targets for Therapeutic Intervention
The initial and most critical area of future research for N'-Hydroxy-2-morpholinobenzimidamide would be the identification of its biological targets. Without this fundamental knowledge, its therapeutic potential cannot be realized. Researchers would likely begin with broad, high-throughput screening assays to observe the compound's effects on various cell lines and protein targets. Techniques such as differential proteomics, affinity chromatography, and computational docking studies against known enzyme and receptor families would be essential in pinpointing specific molecular interactions. The structural motifs of the molecule, namely the morpholine (B109124) ring and the benzimidamide group, are found in other biologically active compounds, suggesting potential interactions with a range of targets, but experimental validation is required.
Advancements in Sustainable and Scalable Synthetic Processes
As no synthesis for this compound has been reported, developing a novel synthetic route is a primary prerequisite for any further study. Future research in this area would focus on creating a process that is not only efficient but also sustainable and scalable. Green chemistry principles would be paramount, emphasizing the use of non-toxic solvents, minimizing waste, and employing catalytic methods over stoichiometric reagents. A potential synthetic strategy might involve the reaction of a 2-morpholinobenzonitrile (B1586720) with hydroxylamine (B1172632) or a related synthon. The scalability of such a process would be a key consideration, ensuring that sufficient quantities of the compound can be produced for extensive preclinical and potential clinical evaluation.
Application of Artificial Intelligence and Machine Learning in Compound Discovery
In the absence of existing data, artificial intelligence (AI) and machine learning (ML) would be powerful predictive tools in the initial stages of investigating this compound. AI models, trained on large datasets of known bioactive molecules, could predict a range of properties for this compound, including potential biological targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and even possible synthetic pathways. Generative AI models could also be employed to design related analogs with potentially improved potency or selectivity, guiding the initial phases of a drug discovery program even before the first gram of the compound is synthesized.
Investigation of Potential Biological Applications beyond Current Scope
Once a reliable synthesis is established and initial biological screening is performed, the field would open up to exploring a wide range of potential applications. The morpholine moiety is a common feature in many approved drugs, known to improve pharmacokinetic properties. The N'-hydroxyamidine group is a known zinc-binding group and has been explored for its inhibitory activity against metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Therefore, initial investigations might focus on anticancer or anti-inflammatory activities. However, without empirical data, the full spectrum of its biological effects is unknown. Future research would need to cast a wide net, exploring its potential as an antimicrobial, antiviral, or neuroprotective agent, among other possibilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
